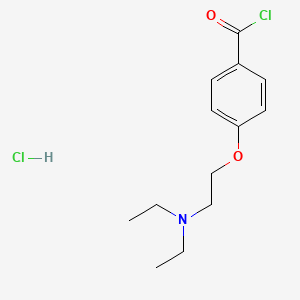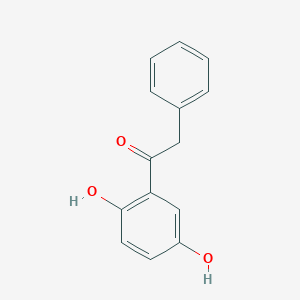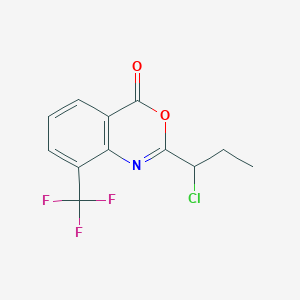
2,2-Diphenylcyclopropane-1-carbaldehyde
Übersicht
Beschreibung
2,2-Diphenylcyclopropane-1-carbaldehyde: is an organic compound characterized by a cyclopropane ring substituted with two phenyl groups and an aldehyde functional group. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of diphenylacetaldehyde. One common method is the reaction of diphenylacetaldehyde with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropane derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Diphenylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: 2,2-Diphenylcyclopropanecarboxylic acid.
Reduction: 2,2-Diphenylcyclopropanemethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2-Diphenylcyclopropane-1-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the exploration of cyclopropane ring-opening reactions and the formation of new carbon-carbon bonds.
Biology and Medicine: In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its derivatives may exhibit interesting pharmacological properties, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it a valuable building block for the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2,2-Diphenylcyclopropane-1-carbaldehyde primarily involves its reactivity as an aldehyde and the strain associated with the cyclopropane ring. The aldehyde group can undergo nucleophilic addition reactions, while the cyclopropane ring can participate in ring-opening reactions under appropriate conditions. These reactions can lead to the formation of new bonds and the generation of reactive intermediates, which can further react to form complex products.
Vergleich Mit ähnlichen Verbindungen
2,2-Diphenylcyclopropane: Lacks the aldehyde functional group, making it less reactive in nucleophilic addition reactions.
2,2-Diphenylcyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
2,2-Diphenylcyclopropanemethanol: Contains a primary alcohol group, making it more suitable for further oxidation or esterification reactions.
Uniqueness: 2,2-Diphenylcyclopropane-1-carbaldehyde is unique due to the presence of both the strained cyclopropane ring and the reactive aldehyde group. This combination allows for a wide range of chemical transformations and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
59591-01-4 |
|---|---|
Molekularformel |
C16H14O |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2,2-diphenylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C16H14O/c17-12-15-11-16(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,15H,11H2 |
InChI-Schlüssel |
QUUNFTRQJBUFNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
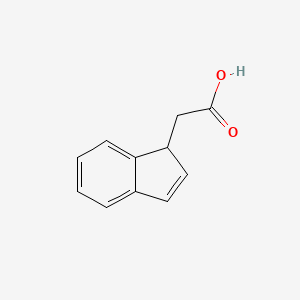
![[(Octylsilanetriyl)tri(propane-3,1-diyl)]tris(tridodecylsilane)](/img/structure/B8571184.png)

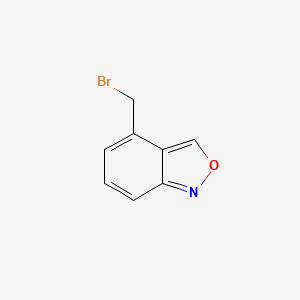
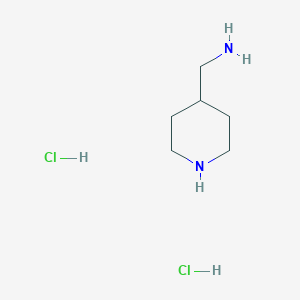
![Diethyl [(1H-pyrrol-1-yl)methyl]phosphonate](/img/structure/B8571216.png)
![5-Benzoyl-2-methyl-1,2-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B8571230.png)
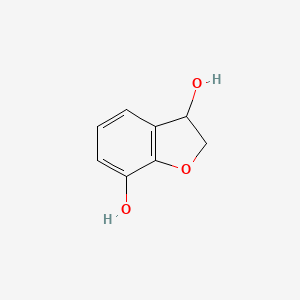
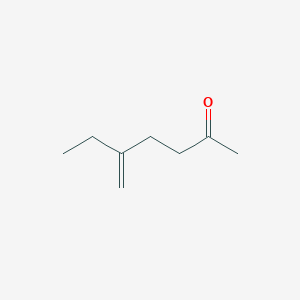
![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8571244.png)
